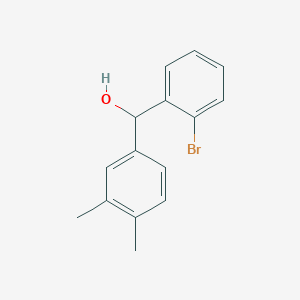

(2-Bromophenyl)(3,4-dimethylphenyl)methanol

Description

(2-Bromophenyl)(3,4-dimethylphenyl)methanol is a diarylmethanol derivative characterized by two aromatic rings: a 2-bromophenyl group and a 3,4-dimethylphenyl group, linked via a hydroxymethyl (-CH2OH) bridge. This structure imparts unique steric and electronic properties due to the electron-withdrawing bromine atom at the ortho position and electron-donating methyl groups at the meta and para positions of the second aromatic ring.

Properties

IUPAC Name |

(2-bromophenyl)-(3,4-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTRKRRRRYOSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Bromophenyl)(3,4-dimethylphenyl)methanol is an organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by its brominated phenyl and dimethyl-substituted phenyl groups attached to a methanol moiety, has garnered interest due to its diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2-Bromophenyl)(3,4-dimethylphenyl)methanol is C₁₅H₁₅BrO. The presence of the bromine atom enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with cellular targets. The dimethyl groups may also influence the compound's steric and electronic properties, affecting its biological activity.

Antimicrobial Properties

Research indicates that compounds structurally similar to (2-Bromophenyl)(3,4-dimethylphenyl)methanol exhibit significant antimicrobial activity . For instance, derivatives of bromophenyl compounds have been shown to be effective against various pathogens, suggesting a potential for use in treating infections. The presence of the dimethyl group may enhance this activity by increasing the compound's overall bioactivity.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures. The cytotoxic effects against various cancer cell lines have been documented, with some studies indicating that specific substitutions on the phenyl rings are crucial for activity. For example, molecules with methyl substitutions at the ortho and para positions have demonstrated enhanced efficacy against cancer cells .

The mechanism by which (2-Bromophenyl)(3,4-dimethylphenyl)methanol exerts its biological effects is not fully elucidated. However, it is believed to interact with various biological targets , including enzymes and receptors. These interactions may involve hydrogen bonding and hydrophobic interactions that modulate protein activity. Computational methods such as molecular docking simulations have been employed to predict these interactions, providing insights into the compound's pharmacodynamics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2-Bromophenyl)(3,4-dimethylphenyl)methanol, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| (2-Bromophenyl)(2,4-dimethylphenyl)methanol | Similar brominated structure | Different methyl substitution pattern |

| (3-Bromophenyl)(3,5-dimethylphenyl)methanol | Bromine at a different position | Potentially altered reactivity due to position |

| (2-Methylphenyl)(3,5-dimethylphenyl)methanol | Lacks bromine but retains dimethyl | No halogen; may exhibit different biological activity |

| (2-Bromophenyl)(4-methylphenyl)methanol | Brominated but fewer methyl groups | Less steric hindrance compared to dimethyl variant |

This table highlights how variations in substitution can significantly impact biological activity and reactivity.

Case Studies and Research Findings

- Anticancer Studies : A study investigated the effects of various brominated phenol derivatives on cancer cell lines. The results indicated that modifications on the phenolic structure could enhance cytotoxicity. Specifically, compounds with methyl substitutions showed improved activity against A-431 cancer cells compared to their non-substituted counterparts .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, several brominated compounds were tested against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of electron-withdrawing groups like bromine significantly contributed to increased antibacterial activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

(3,5-Dimethylphenyl)(2-bromophenyl)methanone (CD-33)

- Structure : Replaces the hydroxymethyl group with a ketone (-C=O) and positions methyl groups at the 3,5-positions of the phenyl ring.

- Key Differences: The ketone group reduces hydrogen-bonding capacity compared to the alcohol in the target compound.

- Applications : Studied as a coumarin-based α-glucosidase inhibitor .

(S)-Bis(3,4-dimethylphenyl)(pyrrolidin-2-yl)methanol (9f)

- Structure : Features two 3,4-dimethylphenyl groups and a pyrrolidine ring instead of bromophenyl.

- Key Differences :

(3-Amino-4-bromophenyl)methanol

- Structure: Substitutes the 3,4-dimethylphenyl group with an amino (-NH2) group.

- Bromine at the para position relative to the amino group may influence electronic effects in reactions .

(4-Bromophenyl)(3-(methylthio)phenyl)methanol

- Structure : Replaces the 3,4-dimethylphenyl group with a 3-(methylthio)phenyl group.

- Key Differences :

Physicochemical Properties

Electronic and Steric Effects

- Electron-Withdrawing vs. Methyl groups on the 3,4-dimethylphenyl ring are electron-donating, increasing electron density and reactivity at adjacent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.